N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-N'-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA
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Overview
Description
N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-N'-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a quinoline core with a cyclopenta[b]thiophene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-N'-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA typically involves multiple steps, including the formation of the quinoline core, the introduction of the cyclopenta[b]thiophene moiety, and the final coupling reactions. Common reagents used in these steps include various halogenated compounds, thiols, and amines. Reaction conditions often involve the use of catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-N'-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, structure-activity relationships, and the development of new synthetic methodologies.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, such as cancer, infections, and neurological disorders.
Industry: The compound’s properties may make it useful in the development of new materials, such as polymers, coatings, and electronic devices.
Mechanism of Action
The mechanism of action of N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-N'-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA likely involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on the compound’s binding affinity, specificity, and downstream signaling events are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-N'-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA include other quinoline derivatives, cyclopenta[b]thiophene analogs, and carbamothioyl-containing compounds. Examples include:
- Quinoline-4-carboxamides
- Cyclopenta[b]thiophene-2-carboxamides
- Carbamothioyl-substituted aromatic compounds
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for exploring new scientific frontiers and developing innovative applications.
Properties
Molecular Formula |
C28H24N4O2S2 |
---|---|
Molecular Weight |
512.6g/mol |
IUPAC Name |
N-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl]-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C28H24N4O2S2/c1-16(2)34-18-8-5-7-17(13-18)24-14-21(19-9-3-4-11-23(19)30-24)26(33)31-28(35)32-27-22(15-29)20-10-6-12-25(20)36-27/h3-5,7-9,11,13-14,16H,6,10,12H2,1-2H3,(H2,31,32,33,35) |
InChI Key |
IGLWWHQOKISEQL-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=C(C5=C(S4)CCC5)C#N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=C(C5=C(S4)CCC5)C#N |
Origin of Product |
United States |
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